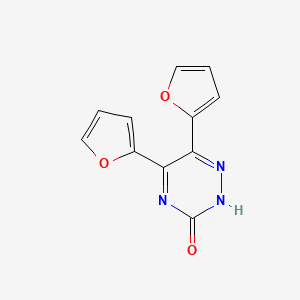
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is a heterocyclic compound that features a triazine ring fused with two furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a di-furanyl amine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings might yield furanones, while reduction of the triazine ring might yield dihydrotriazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: A simpler triazine compound without the furan rings.
1,3,5-Triazine: Another triazine isomer with different chemical properties.
Furan: A simpler heterocyclic compound with a single furan ring.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is unique due to the presence of both the triazine and furan rings, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
94886-01-8 |
|---|---|
Formule moléculaire |
C11H7N3O3 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
5,6-bis(furan-2-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H7N3O3/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15) |
Clé InChI |
TWXXJGSIJAPGHK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=O)NN=C2C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















